bis[(1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Bis[(1-propyl-1H-pyrazol-5-yl)methyl]amine: is a heterocyclic compound featuring two pyrazole rings connected through a central amine group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Pseudo Three-Component Reaction: This method involves the reaction of two equivalents of 3-methyl-5-pyrazolone derivatives with one equivalent of aldehydes.
One-Pot Pseudo Five-Component Reaction: This approach uses two equivalents of β-keto esters, two equivalents of hydrazins, and one equivalent of aldehydes.
Industrial Production Methods: Industrial production methods for bis[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involve large-scale application of the above synthetic routes, optimized for yield and purity. Catalysts and specific reaction conditions such as temperature and solvent choice are adjusted to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution: This compound can participate in nucleophilic substitution reactions, where the pyrazole rings can be functionalized.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Functionalized pyrazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of bis[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole rings can engage in hydrogen bonding and π-π interactions, influencing the activity of the target molecules. This compound can modulate biological pathways by either inhibiting or activating specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Bis(pyrazolyl)methane: Similar structure but lacks the propyl groups, leading to different chemical properties and reactivity.
1,3-Diaza-2,4-cyclopentadienes: Shares structural similarities with pyrazole rings but exhibits different reactivity patterns.
Uniqueness: Bis[(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of propyl groups on the pyrazole rings, which can influence its solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C14H23N5 |
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Molecular Weight |
261.37 g/mol |
IUPAC Name |
1-(2-propylpyrazol-3-yl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H23N5/c1-3-9-18-13(5-7-16-18)11-15-12-14-6-8-17-19(14)10-4-2/h5-8,15H,3-4,9-12H2,1-2H3 |
InChI Key |
QPRKICCVTIUKIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=CC=NN2CCC |
Origin of Product |
United States |
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